molecular formula C14H14ClNO4S B2420995 N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide CAS No. 835887-45-1

N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2420995
CAS No.: 835887-45-1
M. Wt: 327.78
InChI Key: TZGODJPEBIBRRP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group, which is a functional group commonly found in many pharmaceuticals and agrochemicals. The presence of the chloro and hydroxy groups on the phenyl ring, along with the ethoxy group on the benzenesulfonamide, contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the ethoxy group.

    N-(4-ethoxyphenyl)sulfonamide: Similar structure but lacks the chloro and hydroxy groups on the phenyl ring.

    N-(5-chloro-2-hydroxyphenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-2-20-11-4-6-12(7-5-11)21(18,19)16-13-9-10(15)3-8-14(13)17/h3-9,16-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGODJPEBIBRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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